molecular formula C11H19NO3 B13012971 (1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13012971
M. Wt: 213.27 g/mol
InChI Key: PABFVGKPNHVSCG-XHNCKOQMSA-N
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Description

tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclic lactams or amino acids.

    Cyclization: The key step involves the cyclization of the starting material to form the bicyclic core structure. This can be achieved through various methods, including intramolecular cyclization reactions.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4S,6R)-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Uniqueness

tert-Butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different functional groups, such as amino or methyl groups.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

PABFVGKPNHVSCG-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1[C@@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(C2)O

Origin of Product

United States

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